十六烷基硼酸

描述

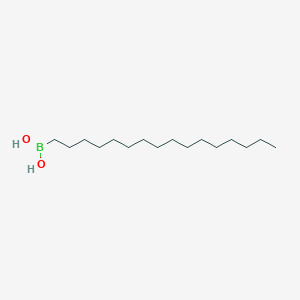

Hexadecylboronic Acid is a boronic acid derivative with the molecular formula C16H35BO2 . It has a molecular weight of 270.26 .

Synthesis Analysis

The synthesis of Hexadecylboronic Acid involves the reaction of hexadecanyl bromide with magnesium and iodine in diethyl ether, followed by a reaction with Trimethyl borate in diethyl ether at -78 to 20 degrees Celsius in an inert atmosphere .Molecular Structure Analysis

The molecular structure of Hexadecylboronic Acid is characterized by a boronic acid group attached to a hexadecyl chain . The InChI code for Hexadecylboronic Acid is 1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3 .Chemical Reactions Analysis

Hexadecylboronic Acid has been used in the synthesis of complex boronic acids . It has also been involved in the synthesis of Hexadecylboron-Capped Cobalt (II) Hexachloroclathrochelate and its Diamagnetic Iron (II)-Encapsulating Analogue .科学研究应用

心脏病学和放射学:123l-十六烯酸有利于估计区域性心肌灌注并区分可存活的缺血组织和梗死组织。该应用对于心绞痛患者的无应激成像特别有用 (Poe 等人,1977 年).

植物科学:在柑橘根中,己酸通过改变分子通路和增强挥发性化合物排放来触发防御反应,从而促进植物防御机制 (Llorens 等人,2016 年).

食品保鲜:己酸衍生的化合物,如己醛和己酸己酯,通过抑制病原微生物,有效延长保质期并提高鲜切苹果的卫生安全性 (Lanciotti 等人,2003 年).

造纸:在木聚糖酶辅助生物漂白过程中,己烯醛酸对化学纸浆的亮度发展至关重要,影响木聚糖酶应用的漂白效率 (Shatalov 和 Pereira,2009 年).

植物学:十六碳-7,10,13-三烯酸存在于各种被子植物物种的叶脂中,主要集中在单半乳糖二甘油酯和二甘油酯馏分中 (Jamieson 和 Reid,1971 年).

农业病理学:将己酸用作番茄植株中的抗性诱导剂会通过预防症状和控制细菌生长来改变病原体行为 (Scalschi 等人,2014 年).

化学和材料科学:十六烷基硼封端的化合物,如六氯合铁和六氯合钴(II)螯合物,表现出有趣的性质,如温度诱导的自旋交叉和晶体到晶体的相变,表明在分子电子学中的潜在应用 (Vologzhanina 等人,2015 年).

肿瘤学:十六烷基磷酸胆碱显示出作为皮肤淋巴瘤局部治疗的潜力 (Dummer 等人,1993 年),并对白血病和乳腺癌表现出抗肿瘤活性 (Unger 等人,1989 年).

生物技术:使用酵母细胞和 ADH 在微反应器中进行生物转化可以提高己醛和己酸的产量、质量和纯度,用于食品和化妆品应用 (Šalić 等人,2013 年).

作用机制

While the specific mechanism of action for Hexadecylboronic Acid is not mentioned in the retrieved papers, boronic acids in general are known to interact with biological structures at the molecular level to induce changes in how the target molecule functions . They can stimulate activity by directly inhibiting a receptor and its downstream effects, depress activity by direct receptor inhibition, or block a receptor by binding to it but not activating it .

未来方向

Boronic acids, including Hexadecylboronic Acid, have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems . This suggests that there is potential for future research and development in this area .

属性

IUPAC Name |

hexadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIYHMNEFXWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470062 | |

| Record name | Hexadecylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecylboronic Acid | |

CAS RN |

101433-38-9 | |

| Record name | Hexadecylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)